4-Amino-2-methylquinoline-6-carboxylic acid
Overview
Description
4-Amino-2-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an amino group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the sixth position on the quinoline ring. The molecular formula of this compound is C11H10N2O2, and it has a molecular weight of 202.21 g/mol .
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets in various ways, leading to different biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological and pharmaceutical activities .
Result of Action
Quinoline compounds are known to exhibit a wide range of biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methylquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can participate in both electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives . It has been observed to form salts with acids, indicating its weak tertiary base nature
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature to maintain its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that quinoline derivatives can exhibit threshold effects and may cause toxic or adverse effects at high doses . Specific data on the dosage effects of this compound in animal models are limited, highlighting the need for more comprehensive studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate followed by cyclization and subsequent reduction of the nitro group can yield the desired compound . The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and suitable solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact . The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production while maintaining high standards of safety and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group or other substituents on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinolines with different functional groups .
Scientific Research Applications
4-Amino-2-methylquinoline-6-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Quinoline-6-carboxylic acid
- 2-Methylquinoline
- 4-Aminoquinoline
- 6-Methylquinoline
Uniqueness
4-Amino-2-methylquinoline-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming diverse derivatives . This compound’s versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
4-amino-2-methylquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGARODDQXEDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427956 | |
Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99984-73-3 | |
Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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